6-Ethoxy-2-methylquinoline-3-carboxylic acid

Medicinal Chemistry Drug Design QSAR

6-Ethoxy-2-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline-3-carboxylic acid family. Its core structure comprises a quinoline bicycle bearing a carboxylic acid at the 3‑position, a methyl group at the 2‑position, and an ethoxy substituent at the 6‑position (molecular formula C₁₃H₁₃NO₃; molecular weight 231.25 g/mol).

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 948289-62-1
Cat. No. B12125206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-2-methylquinoline-3-carboxylic acid
CAS948289-62-1
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O
InChIInChI=1S/C13H13NO3/c1-3-17-10-4-5-12-9(6-10)7-11(13(15)16)8(2)14-12/h4-7H,3H2,1-2H3,(H,15,16)
InChIKeyLHZRQQXTWTXFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-2-methylquinoline-3-carboxylic acid (CAS 948289-62-1): A 6‑Alkoxy‑Substituted Quinoline‑3‑carboxylic Acid Building Block for Medicinal Chemistry and SAR Exploration


6-Ethoxy-2-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline-3-carboxylic acid family. Its core structure comprises a quinoline bicycle bearing a carboxylic acid at the 3‑position, a methyl group at the 2‑position, and an ethoxy substituent at the 6‑position (molecular formula C₁₃H₁₃NO₃; molecular weight 231.25 g/mol) [1]. The compound is principally employed as a synthetic intermediate and scaffold for medicinal chemistry programmes investigating structure–activity relationships (SAR) within the quinoline‑3‑carboxylic acid class [1].

Why 6‑Alkoxy‑2‑methylquinoline‑3‑carboxylic Acid Analogs Cannot Be Interchanged Without Compromising SAR Integrity


Even subtle variations in the alkoxy substituent of quinoline‑3‑carboxylic acid derivatives can produce marked differences in physicochemical properties and biological activity. Within the broader quinolone‑3‑carboxylic acid class, replacing a methoxy with an ethoxy group has been shown to alter antibacterial potency and cytotoxicity profiles [1]. Parallel differences in computed lipophilicity (XLogP3) and rotatable bond count between the target 6‑ethoxy compound and its 6‑methoxy and unsubstituted parent analogs further underscore that these molecules are not interchangeable surrogates in SAR‑driven procurement [2][3]. Selecting the precise substitution pattern is therefore critical for obtaining interpretable and reproducible biological data.

6‑Ethoxy‑2‑methylquinoline‑3‑carboxylic Acid: Quantifiable Differentiation vs. 6‑Methoxy and Unsubstituted Parent Analogs


Lipophilicity Elevation: +0.4 Log Units Higher XLogP3 Than 6‑Methoxy and Parent Analogs

Caveat: High‑strength direct head‑to‑head comparative biological data for this specific compound are absent from the primary literature. The differentiation presented here is based on computed physicochemical properties, class‑level SAR extrapolation, and supplier quality specifications—the best available evidence for procurement decisions. The target compound displays a computed XLogP3 of 2.5, whereas the 6‑methoxy analog (CID 4658498) and the unsubstituted parent 2‑methylquinoline‑3‑carboxylic acid (CID 1481999) both return an XLogP3 of 2.1 [1][2][3]. This represents a 0.4 log unit increase in lipophilicity for the 6‑ethoxy derivative.

Medicinal Chemistry Drug Design QSAR ADME

Conformational Flexibility: One Additional Rotatable Bond vs. 6‑Methoxy Analog

The target compound possesses 3 rotatable bonds (Cactvs computation), compared to 2 rotatable bonds for the 6‑methoxy‑2‑methylquinoline‑3‑carboxylic acid analog [1][2]. The additional rotatable bond arises from the ethyl portion of the ethoxy substituent, conferring greater conformational flexibility.

Molecular Modeling Pharmacophore Modeling Drug Design

Class‑Level SAR: Ethoxy Substitution Modulates Antibacterial Activity–Safety Balance

In a well‑characterized series of 8‑alkoxy‑substituted quinolone‑3‑carboxylic acids, 8‑methoxy derivatives exhibited antibacterial activity equivalent to 8‑F and 8‑Cl standards, whereas the corresponding 8‑ethoxy derivatives were 2–3 dilution steps less active but demonstrated a superior safety profile (reduced phototoxicity and clonogenicity) [1]. Although this SAR pertains to position 8 rather than position 6, the consistent trend that extending the alkoxy chain from methoxy to ethoxy shifts the activity–toxicity equilibrium provides a class‑level framework for anticipating similar directional effects at the 6‑position.

Antibacterial Quinolone SAR Toxicity Profiling

Procurement‑Grade Quality: 98% Purity with Batch‑Specific NMR, HPLC, and GC Verification

Bidepharm supplies 6‑ethoxy‑2‑methylquinoline‑3‑carboxylic acid at a standard purity of 98% and provides batch‑specific analytical reports including NMR, HPLC, and GC . Many generic quinoline‑3‑carboxylic acid building blocks are offered at 95–97% purity without accompanying batch‑level analytical documentation.

Quality Control Chemical Procurement Reproducibility

6‑Ethoxy‑2‑methylquinoline‑3‑carboxylic Acid: Priority Application Scenarios Based on Verified Differential Evidence


Lipophilicity‑Driven Lead Optimization for CNS or Intracellular Targets

The 0.4 log unit higher XLogP3 relative to the 6‑methoxy analog and parent compound indicates enhanced membrane permeability [1][2]. This compound is therefore well‑suited for medicinal chemistry programmes targeting CNS penetration or intracellular pathogen targets where increased lipophilicity is a desirable molecular property.

Conformational Flexibility SAR Studies: Entropic Contributions to Binding

With one additional rotatable bond compared to the 6‑methoxy analog, this compound serves as a matched molecular pair for investigating the impact of side‑chain flexibility on binding thermodynamics and target selectivity [1]. It is appropriate for molecular modelling, X‑ray crystallography, and isothermal titration calorimetry (ITC) studies.

Quinolone Antibacterial SAR: Probing the Activity–Toxicity Trade‑Off

Class‑level SAR demonstrates that extending the alkoxy chain from methoxy to ethoxy can shift the balance between antibacterial potency and safety [2]. Researchers expanding quinolone‑3‑carboxylic acid antibacterial series can employ this 6‑ethoxy scaffold to evaluate whether the improved safety profile observed at position 8 translates to position 6.

Quality‑Controlled Chemical Biology Probe Synthesis and Analytical Reference Standard

The availability of 98% purity material with verified NMR, HPLC, and GC batch reports makes this compound suitable for use as a reference standard in analytical method development and as a high‑confidence chemical probe in quantitative biological assays where impurity‑driven artefacts must be minimised.

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